C20H16FN5OS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

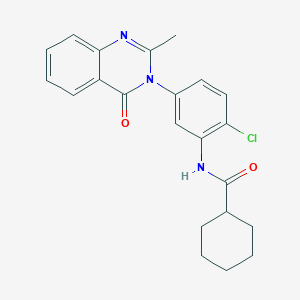

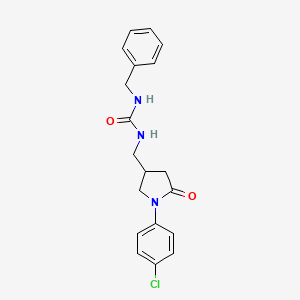

The compound C20H16FN5OS is a complex organic molecule. Its IUPAC name is N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide . It has a molecular weight of 393.43734 g/mol .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. A tool like AiZynthFinder can be used for retrosynthetic planning . It uses a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. The SMILES string representation of this compound isCc2nn(c1ccc(F)cc1)c3ncc(cc23)C(=O)Nc4nc(cs4)C5CC5 . Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected. Detailed information about its reactivity could be obtained from a comprehensive study of its structure and the properties of its functional groups .Applications De Recherche Scientifique

Macular Degeneration Research

C20H16FN5OS, with its complex molecular structure, has implications in the study of macular degeneration. The C1q-tumor necrosis factor 5 (C1QTNF5) protein, associated with this molecular structure, plays a significant role in retinal pigmented epithelium cellular adhesion. Mutations in C1QTNF5, such as a Ser-to-Arg mutation at site 163 (S163R), are known to cause late-onset retinal macular degeneration (L-ORMD) (Tu & Palczewski, 2014).

Plant Biology and Breeding

The compound's structure is relevant in the context of CRISPR/Cas systems used in plant research and breeding. CRISPR/Cas9 and Cas12, which can be related to the structure of this compound, have opened new avenues for plant research, enabling significant advancements in fields like pathogen resistance and yield improvement in crops such as wheat and tomato (Schindele, Wolter, & Puchta, 2018).

Atmospheric Chemistry

The molecular structure of this compound also finds relevance in atmospheric chemistry. α-Pinene's (C10H16) oxidation products, which can be structurally related to this compound, contribute significantly to the secondary organic aerosol (SOA) formation. The study of C19 and C20 accretion products from α-pinene oxidation, believed to be efficient SOA precursors, is crucial in understanding atmospheric processes (Berndt et al., 2018).

Nanotechnology and Material Science

In the field of nanotechnology, this compound-related structures like C216 nanographene, which is an extended polycyclic aromatic hydrocarbon with a defined cavity, are studied for their potential as hydrogen purifiers. These structures demonstrate high selectivity for hydrogen over other gases, making them ideal for applications in gas purification technologies (Liu et al., 2018).

Catalysis and Chemical Transformation

The structure is significant in catalysis, especially in the transformation of C1 molecules like carbon monoxide and methane into valuable chemicals and fuels. This compound-related structures have been applied in metal-organic frameworks (MOFs) as heterogeneous catalysts, revolutionizing the conversion processes of these C1 molecules (Cui, Zhang, Hu, & Bu, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

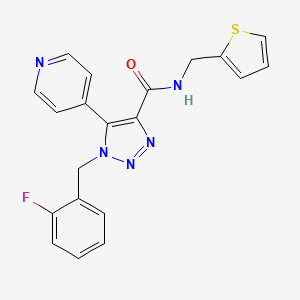

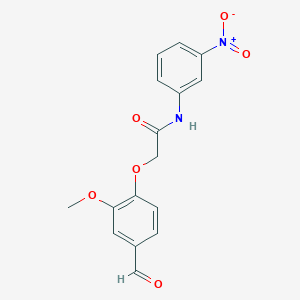

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYIVQJADLJYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)

![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)

![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)

![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)

![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)

![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)

![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)